Cyclohexyl-cyclopropanemethyl-amine

Description

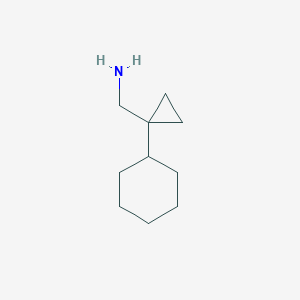

The field of organic chemistry is continually advancing through the synthesis and investigation of novel molecular architectures. The specific arrangement of functional groups and structural motifs within a molecule dictates its physical, chemical, and biological properties. This article provides a focused academic inquiry into the chemical compound Cyclohexyl-cyclopropanemethyl-amine, a molecule that combines several key structural features of interest in modern organic synthesis and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19N |

|---|---|

Molecular Weight |

153.26 g/mol |

IUPAC Name |

(1-cyclohexylcyclopropyl)methanamine |

InChI |

InChI=1S/C10H19N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h9H,1-8,11H2 |

InChI Key |

HSMKTVQHKHQOME-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2(CC2)CN |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexyl Cyclopropanemethyl Amine and Analogues

Strategic Approaches to Amine Synthesis: Modern Catalytic and Stereoselective Routes

The formation of the cyclohexylamine (B46788) core is a pivotal step. Modern organic chemistry offers several powerful methods for amine synthesis, moving beyond classical methods to more efficient and selective catalytic routes.

Transition metal catalysis has become indispensable for the construction of C-N bonds, offering mild conditions and broad functional group tolerance. nih.gov These methods are particularly relevant for the synthesis of cyclohexylamine derivatives. For instance, the hydrogenation of aniline (B41778) using cobalt or nickel-based catalysts is a primary industrial route to cyclohexylamine. wikipedia.org More advanced cross-coupling reactions, often catalyzed by palladium, rhodium, or gold, allow for the precise formation of C-N bonds. nih.govacs.orgnsf.gov Recent progress has even enabled the use of ammonium (B1175870) salts as coupling partners in transition-metal-catalyzed reactions, opening new avenues for amine functionalization. nih.gov Gold nanoparticle catalysts supported on ceria have been shown to facilitate the one-step synthesis of m-phenylenediamine (B132917) derivatives from cyclohexenones and secondary amines through aerobic dehydrogenative aromatization. acs.org

Table 1: Selected Transition Metal-Catalyzed Amination Reactions

| Catalyst System | Reactant A | Reactant B | Product Type | Reference |

|---|---|---|---|---|

| Cobalt or Nickel | Aniline | H₂ | Cyclohexylamine | wikipedia.org |

| Au/CeO₂ | Cyclohexenone | Secondary Amine | m-Phenylenediamine derivative | acs.org |

| Rh(I) | Dialkynyl nitrile | Alkyne | α-Carboline | nsf.gov |

Direct C-H functionalization has emerged as a highly atom-economical strategy for synthesizing complex amines from simpler precursors. rsc.org This approach avoids the need for pre-functionalized starting materials. For cyclic amines, methods have been developed for the site-selective functionalization of C-H bonds at the α-position to the nitrogen atom. nih.govnih.gov One such strategy involves an intermolecular hydride transfer to generate an imine intermediate, which is then captured by a nucleophile. nih.gov This can be achieved without the need for a nitrogen protecting group, which is a significant advantage. nih.gov Furthermore, cooperative catalysis using both a chiral and an achiral Lewis acid can achieve the enantioselective coupling of N-alkylamines with α,β-unsaturated compounds under redox-neutral conditions. lvhn.orgacs.org

The creation of chiral amines is of paramount importance, and several stereoselective methods are available for synthesizing enantiomerically enriched cyclohexylamines. sigmaaldrich.com Biocatalysis, using enzymes like ω-transaminases, can convert prochiral ketones into optically active amines with high stereoselectivity. researchgate.net Another enzymatic approach employs imine reductases (IREDs) for the asymmetric synthesis of axially chiral cyclohexylidene-based amines from 4-substituted cyclohexanones, providing access to both enantiomers with high yield and selectivity. researchgate.net In addition to biocatalytic methods, organocatalysis has been used to construct highly functionalized and stereochemically rich cyclohexane (B81311) derivatives, which can serve as precursors to complex chiral amines. nih.gov

Table 2: Asymmetric Routes to Chiral Cyclohexyl-Containing Amines

| Method | Catalyst/Reagent | Precursor | Product Feature | Reference |

|---|---|---|---|---|

| Biocatalytic Amination | ω-Transaminase | Prochiral Bicyclic Diketone | Enantiopure 3-substituted cyclohexylamine | researchgate.net |

| Biocatalytic Reductive Amination | Imine Reductase (IRED) | 4-Substituted Cyclohexanone (B45756) | Axially chiral cyclohexylidene amine | researchgate.net |

Construction of the Cyclopropanemethyl Substructure

The cyclopropane (B1198618) ring, with its inherent ring strain, presents unique synthetic challenges but also offers versatile reactivity. wikipedia.orgnih.gov The construction of the cyclopropanemethyl fragment and its attachment to the nitrogen atom can be achieved through several pathways.

The most direct method for forming a cyclopropane ring is through cycloaddition reactions. libretexts.org The Simmons-Smith reaction, which uses a carbenoid reagent (typically iodomethylzinc iodide), is a classic and effective method for converting an alkene into a cyclopropane stereospecifically. wikipedia.orglibretexts.org Other methods involve the reaction of alkenes with diazo compounds, often in the presence of a metal catalyst like rhodium(II) or copper, or via electrochemical oxidation to generate alkene radical cations that react with diazo compounds in a [2+1] cycloaddition. wikipedia.orgnih.govorganic-chemistry.org

Once formed, the cyclopropane ring can be a precursor to the desired amine through ring-opening reactions. Donor-acceptor (D-A) cyclopropanes are particularly useful as they are "spring-loaded" systems that can be opened by various nucleophiles, including amines and amides, to yield 1,3-functionalized products. nih.govthieme-connect.com For example, reacting 2-substituted cyclopropane 1,1-dicarboxylates with sulfonamides in the presence of a Lewis acid like Sn(OTf)₂ leads to a ring-opened 1,3-aminothiolation product. nih.gov The ring-opening of alkylidenecyclopropyl ketones with amines has also been shown to be an efficient route to substituted pyrroles, demonstrating the utility of cyclopropane cleavage in amine chemistry. organic-chemistry.org

Table 3: Methods for Cyclopropane Ring Synthesis and Functionalization | Reaction Type | Key Reagents | Substrate | Key Feature | Reference | | --- | --- | --- | --- | --- | | Simmons-Smith Cyclopropanation | CH₂I₂, Zn-Cu couple | Alkene | Stereospecific formation of a non-halogenated cyclopropane. | libretexts.org | | Catalytic Cyclopropanation | Diazo compound, Rh(II) catalyst | Alkene | High yield and stereoselectivity. | organic-chemistry.org | | Electrochemical [2+1] Cycloaddition | Diazo compound | Alkene | Metal- and catalyst-free cycloaddition. nih.gov | | Nucleophilic Ring-Opening | Amine/Amide | Donor-Acceptor Cyclopropane | Forms 1,3-functionalized acyclic compounds. thieme-connect.com |

Reductive amination is a powerful and versatile one-step method for synthesizing amines from carbonyl compounds. cengage.com.au To form the final Cyclohexyl-cyclopropanemethyl-amine, a straightforward approach would be the reductive amination of cyclopropanecarboxaldehyde (B31225) with cyclohexylamine. This reaction involves the initial formation of an imine, which is then reduced in situ to the target secondary amine. cengage.com.au A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium borohydride, H₂ with a metal catalyst (e.g., Ni, Pd/C), or silanes. organic-chemistry.orgkoreascience.krorgsyn.org The efficiency of reductive amination can be high; for example, cyclohexylamine can be obtained in 83% yield from cyclohexanone using a Cu-Cr-La/γ-Al₂O₃ catalyst. koreascience.kr This methodology is broadly applicable for the synthesis of primary, secondary, and tertiary amines. orgsyn.org

Curtius Rearrangement and Related Nitrogen-Transfer Reactions

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines, which can serve as key precursors for secondary amines like this compound. nih.govnih.gov The reaction proceeds through the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to yield a primary amine with the loss of one carbon atom as carbon dioxide. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org

This method is highly tolerant of various functional groups and proceeds with complete retention of the migrating group's stereochemistry. nih.govnih.gov For the synthesis of the target compound, one could envision applying the Curtius rearrangement to either cyclopropanecarboxylic acid or a suitable cyclohexyl-containing carboxylic acid. The resulting primary amine (cyclopropylamine or cyclohexylamine) could then be coupled with the corresponding partner via methods like reductive amination. A significant advantage of the Curtius rearrangement is that it produces primary amines free from contamination by secondary or tertiary amine byproducts. nih.gov

Related nitrogen-transfer reactions, such as the Hofmann and Schmidt rearrangements, also proceed through isocyanate intermediates and offer alternative routes to the essential amine building blocks. masterorganicchemistry.com While effective, these classical methods often involve potentially hazardous intermediates like acyl azides and can generate significant waste, prompting the development of more modern, one-pot procedures. nih.gov

Multi-Component Reactions and Cascade Processes for Structural Complexity

Multi-component reactions (MCRs), which combine three or more starting materials in a single step, are exceptionally efficient for building molecular complexity. nih.gov The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that could be adapted for the synthesis of precursors to this compound. numberanalytics.comwikipedia.orgorganic-chemistry.org A hypothetical Ugi reaction could involve combining a ketone or aldehyde (e.g., cyclohexanone), an amine (e.g., cyclopropylamine), an isocyanide, and a carboxylic acid to rapidly generate an α-aminoacyl amide derivative. organic-chemistry.org The high atom economy and the ability to generate diverse compound libraries make MCRs a powerful tool in modern synthesis. wikipedia.orgorganic-chemistry.org

Cascade reactions, also known as domino or tandem reactions, offer another elegant approach by combining multiple transformations in a single, uninterrupted sequence. associationofresearch.org This strategy avoids the isolation of intermediates, thereby saving time, resources, and reducing waste. associationofresearch.org A potential cascade pathway to a this compound analogue could involve the conjugate addition of an amine to an activated allene, followed by a subsequent annulation or cyclization step to construct the desired carbocyclic framework. researchgate.net The design of such sequences allows for the rapid construction of complex molecules from simple, readily available starting materials under mild conditions. associationofresearch.orgacs.org

Sustainable and Atom-Economical Synthetic Protocols

In line with the principles of green chemistry, synthetic protocols that are both sustainable and atom-economical are highly sought after. Reductive amination stands out as a key method for amine synthesis due to its efficiency and low environmental impact. researchgate.net This reaction can directly couple a carbonyl compound (like cyclohexanone) with an amine (like cyclopropylamine) to form an imine, which is then reduced in situ to the desired secondary amine. researchgate.netresearchgate.netorganic-chemistry.org When molecular hydrogen is used as the reductant with a heterogeneous catalyst, the only byproduct is water, making the process highly atom-economical. researchgate.netresearchgate.net

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is another advanced, sustainable method for forming C-N bonds. acs.orgcas.cnrsc.org This process allows for the direct N-alkylation of an amine with an alcohol, such as reacting cyclohexylamine with cyclopropanemethanol. rsc.orgrug.nl A transition-metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde, which then undergoes reductive amination with the amine. The borrowed hydrogen is then returned to reduce the intermediate imine, regenerating the catalyst and producing water as the sole byproduct. acs.orgrsc.orgacs.org This avoids the need for pre-activated starting materials and minimizes waste. rug.nl

| Synthetic Protocol | Key Reactants | Byproducts | Atom Economy | Sustainability Features |

|---|---|---|---|---|

| Reductive Amination | Cyclohexanone, Cyclopropylamine (B47189), H₂ | Water | High | Catalytic process; avoids stoichiometric waste. researchgate.net |

| Borrowing Hydrogen | Cyclohexylamine, Cyclopropanemethanol | Water | Very High | Catalytic; uses stable alcohols directly; no pre-activation needed. rsc.org |

Design and Implementation of Protecting Group Strategies in Synthesis

In the synthesis of complex molecules, protecting groups are often essential to temporarily mask a reactive functional group, preventing it from interfering with reactions elsewhere in the molecule. libretexts.orgjocpr.comspringernature.com For the secondary amine in this compound or its analogues, various protecting groups can be employed, with the choice depending on the specific reaction conditions planned for the synthetic route. jocpr.com

| Protecting Group | Abbreviation | Protection Reagent | Common Deprotection Conditions | Key Characteristics |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl). fishersci.co.uk | Stable to hydrogenation and basic conditions; widely used. rsc.org |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C). masterorganicchemistry.com | Stable to acidic and basic conditions; orthogonal to Boc group. rsc.org |

| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong reducing agents or very strong acid | Very robust; requires harsh removal conditions. |

Reaction Chemistry and Mechanistic Investigations of Cyclohexyl Cyclopropanemethyl Amine

Fundamental Reactivity Profiles of the Amine Nitrogen and Cyclic Substructures

The chemical behavior of cyclohexyl-cyclopropanemethyl-amine is dictated by the interplay of its three key components: the amine nitrogen, the cyclohexane (B81311) ring, and the cyclopropane (B1198618) ring.

The nitrogen atom in this compound possesses a lone pair of electrons, making it both a nucleophile and a Brønsted-Lowry base. libretexts.org The basicity of an amine is quantified by the pKa of its conjugate acid. Simple alkylamines typically have pKa values in the range of 9.5 to 11.0. libretexts.org The presence of alkyl groups, such as the cyclohexyl and cyclopropylmethyl groups, which are electron-releasing, tends to increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to ammonia (B1221849). libretexts.orgmasterorganicchemistry.comquora.com For instance, the pKa of cyclohexylamine's conjugate acid is approximately 10.6, making it a stronger base than ammonia (pKa of conjugate acid is 9.24). quora.comlibretexts.org This increased basicity is a result of the stabilization of the positive charge on the ammonium (B1175870) ion by the electron-donating alkyl groups. libretexts.org

The nucleophilicity of the amine follows a similar trend, as the lone pair is readily available to attack electrophilic centers. libretexts.org However, the steric bulk of the cyclohexyl and cyclopropylmethyl groups can influence its nucleophilic reactivity. While the nitrogen is basic, the large substituents may hinder its approach to sterically crowded electrophiles.

Table 1: Comparison of Basicity (pKa of Conjugate Acid)

| Compound | pKa of Conjugate Acid | Reference |

| Ammonia | 9.24 | quora.com |

| Cyclohexylamine (B46788) | 10.6 | quora.comlibretexts.org |

| Aniline (B41778) | 4.6 | masterorganicchemistry.com |

| Piperidine | 11.12 | stackexchange.com |

| Morpholine | 8.33 | stackexchange.com |

This table illustrates the enhanced basicity of cyclohexylamine compared to ammonia and aniline, highlighting the electronic effect of the alkyl group.

The cyclohexane ring is a relatively stable, unstrained saturated system. Its functionalization typically requires harsh conditions or the introduction of directing groups to activate specific C-H bonds. acs.org However, recent advances in catalysis have enabled the C(sp³)–H functionalization of cyclohexane derivatives. acs.org For instance, palladium-catalyzed C(sp³)–H arylation reactions have been developed for various cycloalkane systems, including those containing amine directing groups. nih.govacs.org

In contrast, the cyclopropane ring possesses significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions. researchgate.net This strain imparts olefin-like character to the C-C bonds. The reactivity of the cyclopropane ring can be further enhanced by substituents. In "donor-acceptor" cyclopropanes, the polarization of the C-C bonds facilitates nucleophilic attack and ring opening. researchgate.netbeilstein-journals.org The amine group in this compound can act as a directing group in transition metal-catalyzed C-H activation reactions, potentially leading to functionalization of the cyclopropane ring. nih.govrsc.org Nickel-catalyzed asymmetric ring-opening of donor-acceptor cyclopropanes with amines has been reported, yielding γ-substituted γ-amino acid derivatives. thieme-connect.com

Intermolecular and Intramolecular Reaction Pathways

The dual functionality of this compound allows for both intermolecular and intramolecular reactions.

Intermolecular Reactions: As a secondary amine, it can participate in a wide range of intermolecular reactions. These include:

N-Alkylation, N-Arylation, and N-Acylation: Reaction with alkyl halides, aryl halides, or acyl chlorides to form tertiary amines or amides, respectively.

Michael Addition: Acting as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

Formation of Enamines: Reaction with aldehydes or ketones.

Redox-Annulations: Reactions with ortho-substituted benzaldehydes to form polycyclic ring systems. nih.gov

Intramolecular Reactions: The proximity of the reactive centers could also facilitate intramolecular transformations. While specific examples for this compound are not documented, analogous systems suggest possibilities. For instance, intramolecular C-H arylation, catalyzed by palladium, has been used to construct cyclophane-braced peptide macrocycles. nih.gov Given the right substrate structure, intramolecular reactions involving the amine and either the cyclohexane or cyclopropane ring could be envisioned, potentially leading to the formation of novel bicyclic or polycyclic structures. youtube.com

Detailed Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Rate = k [this compound] [E]

Where 'k' is the rate constant. The value of k would be influenced by factors such as temperature, solvent, and the steric and electronic properties of the reactants. youtube.com Kinetic studies on related systems, such as the thermolysis of substituted cyclopropanes, have shown that these reactions are often first-order processes. researchgate.net

Table 2: Hypothetical Rate Law Data

| Experiment | [Amine] (M) | [Electrophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻³ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻³ |

This interactive table demonstrates the principles of determining a rate law. By changing the concentrations, one can observe the effect on the initial rate and deduce the order of the reaction with respect to each reactant.

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing invaluable mechanistic insights. wikipedia.orgresearchgate.net By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612) (D), or nitrogen-14 with nitrogen-15), chemists can follow the labeled atom's journey from reactant to product. wikipedia.orgchem-station.com

Deuterium Labeling: The use of deuterium can help elucidate whether a particular C-H bond is broken in the rate-determining step of a reaction through the kinetic isotope effect (KIE). chem-station.com A significant kH/kD ratio (the ratio of the rate constant for the reaction with the light isotope to that with the heavy isotope) indicates that the C-H bond is broken in or before the rate-determining step. For example, in the microsomal oxidative deamination of cyclohexylamine, a kH/kD of 2.0 was observed when the alpha-hydrogen was replaced with deuterium, suggesting that the cleavage of the Cα-H bond is part of the rate-determining step. nih.gov

Nitrogen-15 Labeling: ¹⁵N labeling can be used to track the fate of the nitrogen atom in complex rearrangements or to distinguish between different nitrogen-containing reactants or intermediates in mass spectrometry. nih.gov

Isotopic labeling experiments are crucial for distinguishing between proposed reaction mechanisms, especially in complex catalytic cycles or rearrangement reactions. vanderbilt.edunih.govumich.edu

Characterization of Transient Intermediates and Reaction Pathways

The mechanistic understanding of reactions involving the cyclopropylmethylamine moiety, such as in this compound, relies heavily on the characterization of fleeting transient intermediates and the elucidation of their subsequent reaction pathways. Direct observation of these species is often challenging due to their short lifetimes. Consequently, a combination of experimental techniques and computational studies is typically employed to gain insight into the reaction mechanism.

The ring-opening of cyclopropane derivatives can proceed through various intermediates depending on the reaction conditions and the nature of the substituents. For instance, in base-promoted ring-opening reactions of related cyclopropyl (B3062369) systems, evidence points to a mechanism initiated by elimination to form a highly strained cyclopropene (B1174273) intermediate. This intermediate can then undergo cleavage to form a zwitterionic or carbene-like species, which is subsequently trapped by a nucleophile. uq.edu.au Isotope labeling studies have been instrumental in demonstrating the role of solvents and in-situ generated species in the final protonation steps of these pathways. uq.edu.au

In reactions where the amine itself participates, such as the ring-opening cyclization of alkylidenecyclopropyl ketones with amines, the formation of a cyclopropylimine intermediate is a key step. organic-chemistry.org This intermediate is proposed to undergo a distal cleavage of a C-C bond in the three-membered ring, leading to ring expansion and eventual aromatization to form heterocyclic products. organic-chemistry.org

Computational methods, particularly Density Functional Theory (DFT) studies, have become indispensable for mapping the potential energy surfaces of these transformations. nih.gov Such studies allow for the calculation of activation free energies for different possible pathways, explaining observed selectivities. For example, DFT calculations have shown that for certain cyclopropane ring-openings, the energy barrier for cleaving one specific C-C bond can be significantly lower than for others, thus explaining the kinetic control and high regioselectivity of the reaction. nih.gov These computational models can also characterize the geometry of transition states, providing a detailed picture of the bond-breaking and bond-forming processes.

Radical Clock and Trapping Experiments for Radical Mechanism Probes

To investigate whether a reaction proceeds through a radical mechanism, radical clock and trapping experiments are powerful kinetic tools. The cyclopropylmethyl radical is a classic and widely used "radical clock" due to its extremely rapid, strain-releasing ring-opening rearrangement to the 3-butenyl radical. wikipedia.orgcsbsju.edu

The principle of a radical clock experiment involves a competition between a unimolecular rearrangement of the radical intermediate (the clock reaction) and a bimolecular reaction with a trapping agent. wikipedia.org If a reaction involving a cyclopropylmethylamine moiety is suspected to form a cyclopropylmethyl radical, the detection of products derived from the ring-opened 3-butenyl radical provides strong evidence for this pathway. The rate of this ring-opening is known with high precision, allowing for the calculation of the rate of the competing reaction based on the ratio of rearranged to unrearranged products. wikipedia.orgillinois.edu

Table 1: Rate Constants for Common Radical Clock Rearrangements at 298 K

| Radical Clock Reaction | Rearrangement Product | Rate Constant (k_r) in s⁻¹ |

|---|---|---|

| Cyclopropylmethyl Radical Ring Opening | 3-Butenyl Radical | 8.6 x 10⁷ |

| 5-Hexenyl Radical Cyclization | Cyclopentylmethyl Radical | 2.3 x 10⁵ |

This table presents a selection of calibrated radical clocks used to probe radical reaction mechanisms. The vast difference in rates allows for the study of reactions occurring on different timescales. wikipedia.orgyoutube.com

Radical trapping experiments offer a more direct method for detecting radical intermediates. In this approach, a stable radical or a molecule that readily reacts with radicals (a radical trap) is added to the reaction mixture. youtube.com If a radical intermediate is formed, it can be "trapped," forming a stable, detectable adduct. Common radical traps include nitroxides like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives. researchgate.netcanada.ca The observation of a trapped cyclohexyl radical or a ring-opened butenyl radical in a reaction of this compound would serve as definitive evidence for a radical pathway. researchgate.net

Control of Regioselectivity and Stereoselectivity in Synthetic Transformations

The synthetic utility of cyclopropane derivatives is greatly enhanced by the ability to control the regioselectivity and stereoselectivity of their transformations. For ring-opening reactions of the cyclopropylmethylamine motif, controlling which of the cyclopropane C-C bonds cleaves (regioselectivity) and the resulting three-dimensional arrangement of atoms (stereoselectivity) is paramount.

Regioselectivity is often dictated by a combination of steric and electronic factors, which can be manipulated through the choice of catalyst and substituents. nih.gov In palladium-catalyzed ring-opening cycloisomerizations of related methylenecyclopropyl ketones, the choice of the palladium catalyst and additives dramatically alters the reaction outcome, leading to different heterocyclic products. nih.gov This demonstrates that the catalyst plays a crucial role in triggering a specific, highly regioselective cleavage of a carbon-carbon bond in the cyclopropane ring. nih.gov For example, the presence of an electron-withdrawing group can polarize a specific σ-bond, creating a "push-pull" effect that predisposes it to cleavage. nih.gov In other cases, the reaction proceeds via the formation of the most stable (e.g., primary) alkyl-metal intermediate. nih.gov

Table 2: Catalyst Control of Regioselectivity in Ring-Opening Cycloisomerization of Alkylidenecyclopropyl Ketones

| Catalyst System | Major Product Type | Mechanistic Pathway Implication |

|---|---|---|

| PdCl₂(CH₃CN)₂ | 4H-Pyrans | Halometalation of C=C bond and β-decarbopalladation |

| NaI | 2,3,4-Trisubstituted Furans | Halogen anion attack on a cyclopropane carbon |

This table illustrates how different catalysts selectively activate different bonds in the same starting material to yield distinct products, highlighting the power of catalytic control over regioselectivity. Data sourced from reference nih.gov.

Stereoselectivity in reactions involving amines is often achieved using chiral catalysts or auxiliaries. In transformations of allylamines, for instance, mono-protected amino acid (MPAA) ligands can be used to control the stereochemical outcome of C-H activation reactions. chemrxiv.org These ligands are thought to prevent the aggregation of the metal catalyst and create a specific chiral environment that favors one stereochemical pathway over another. chemrxiv.org Similarly, organocatalysis, particularly iminium catalysis using chiral primary amines, has proven effective for the stereoselective synthesis of complex molecules. nih.gov The mechanism often involves the formation of a covalent adduct between the catalyst and the substrate, which sterically blocks one face of the reactive intermediate from the approach of a nucleophile, leading to the preferential formation of one enantiomer or diastereomer. nih.gov Such principles can be applied to control the stereochemistry in synthetic transformations of this compound.

Theoretical and Computational Chemistry Studies of Cyclohexyl Cyclopropanemethyl Amine

Molecular Structure and Conformational Analysis via Quantum Mechanical Calculations

Quantum mechanical calculations are a cornerstone for understanding the three-dimensional structure of a molecule and the relative stability of its different spatial arrangements, known as conformers. For a flexible molecule like Cyclohexyl-cyclopropanemethyl-amine, which contains a rotatable cyclohexyl ring, a cyclopropyl (B3062369) group, and a C-N bond, a variety of conformers would be expected.

A typical study would involve optimizing the geometry of various possible conformers to find the lowest energy (most stable) structures. This process helps in understanding the preferred shape of the molecule, which is crucial for its interactions with other molecules. However, specific published data on the conformational landscape of this compound is not available.

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its chemical properties and reactivity. Analysis of the electronic structure provides insights into how electrons are distributed within the molecule and the nature of the chemical bonds. Key parameters often investigated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting how a molecule will react with other species.

While general principles of chemistry can provide an approximation of the electronic environment of the amine nitrogen and the hydrocarbon rings, specific values and detailed bonding analyses from computational studies on this compound are not found in the literature.

Computational Prediction of Reactivity and Reaction Outcomes

Computational chemistry offers powerful tools for predicting how and where a molecule is likely to react. This is often achieved through methods like Density Functional Theory (DFT), which can model chemical reactions and elucidate their mechanisms.

Transition State Characterization and Activation Energy Barriers

To understand the kinetics of a reaction, chemists computationally locate the transition state—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state, known as the activation energy barrier, determines the reaction rate. Such studies are vital for predicting the feasibility of a chemical transformation.

Mechanistic Probing using Density Functional Theory (DFT)

DFT is a widely used computational method to investigate the step-by-step sequence of a chemical reaction, known as its mechanism. chemrxiv.org For this compound, DFT could be used to study reactions such as N-alkylation, oxidation, or reactions involving the cyclopropyl ring. These calculations provide a molecular-level understanding that is often difficult to obtain through experiments alone.

Elucidation of Reaction Sites and Product Distributions

Computational models can predict the most likely sites on a molecule to undergo a chemical attack. By calculating properties such as atomic charges and the Fukui function, researchers can identify electrophilic and nucleophilic centers. This information helps in predicting the distribution of products that might be formed in a reaction.

Despite the power of these predictive methods, specific applications to this compound are not documented in available research.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering a dynamic picture of molecular behavior. researchgate.net An MD simulation of this compound would reveal how the molecule flexes and changes its shape in a solution or in the presence of other molecules. This is particularly useful for understanding the full conformational landscape and how the molecule interacts with its environment through intermolecular forces. Such simulations are computationally intensive but provide invaluable insights into the dynamic nature of molecules. nih.govresearchgate.net

In Silico Design of Novel this compound Analogues

The in silico design of novel analogues of this compound is a critical step in exploring its potential applications. This process, also known as computer-aided drug design (CADD) when applied to pharmaceuticals, leverages computational models to design and evaluate new molecular structures with enhanced or specific desired properties. ijcrt.orgresearchgate.net The core principle is to make targeted structural modifications to the parent molecule and predict the resulting changes in its behavior, thereby prioritizing the most promising candidates for synthesis. csmres.co.uk

The design process for novel analogues of this compound would hypothetically begin with the identification of a biological target or a specific chemical property to be optimized. For the purpose of this theoretical study, let us assume a hypothetical enzyme target. A virtual library of analogues would then be generated by systematically modifying the core structure of this compound. These modifications could include:

Substitution on the cyclohexyl ring: Introducing various functional groups (e.g., hydroxyl, methoxy, halo groups) at different positions on the cyclohexane (B81311) ring to probe for favorable interactions within a hypothetical binding site.

Modification of the cyclopropyl group: Altering the cyclopropyl ring, for instance, by gem-dihalogenation or the introduction of other small alkyl groups, to modulate steric and electronic properties.

Derivatization of the amine group: Converting the primary amine to secondary or tertiary amines, or to amides, sulfonamides, etc., to alter its hydrogen bonding capacity and basicity.

Once the virtual library of analogues is created, techniques such as molecular docking and virtual screening are employed. ijcrt.org Molecular docking simulates the binding of each analogue into the active site of the hypothetical target enzyme, predicting the preferred binding orientation and affinity. The binding affinity is often expressed as a docking score, where a more negative score typically indicates a stronger predicted interaction.

Virtual screening then filters the entire library based on these docking scores and other calculated properties, such as drug-likeness (e.g., adherence to Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. ijcrt.org This multi-parameter optimization helps in identifying a smaller subset of analogues with the highest probability of success.

Below is a hypothetical data table illustrating the results of a virtual screening campaign for a series of designed this compound analogues against a theoretical enzyme target.

Table 1: Hypothetical In Silico Screening of this compound Analogues

| Analogue ID | Modification | Predicted Docking Score (kcal/mol) | Predicted LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| CCMA-001 | 4-hydroxycyclohexyl | -8.5 | 2.1 | 2 | 2 |

| CCMA-002 | 4-methoxycyclohexyl | -8.2 | 2.6 | 1 | 2 |

| CCMA-003 | 2-fluorocyclohexyl | -7.9 | 2.8 | 1 | 1 |

| CCMA-004 | N-acetyl | -7.5 | 2.0 | 1 | 2 |

| CCMA-005 | N,N-dimethyl | -7.1 | 3.2 | 0 | 1 |

| CCMA-006 | 2,2-dichlorocyclopropyl | -8.8 | 3.5 | 1 | 1 |

This in silico approach allows for the rapid exploration of a vast chemical space and the prioritization of a manageable number of high-potential analogues for synthetic efforts, thereby accelerating the discovery and development process. nih.gov

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) for Chemical Functionality

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are mathematical models that aim to predict the reactivity or physical properties of a chemical compound based on its molecular structure. epa.gov These models are built by establishing a correlation between a set of calculated molecular descriptors and an experimentally determined property. wiley.comresearchgate.net For this compound and its analogues, QSRR/QSPR models can be invaluable for predicting various chemical functionalities without the need for extensive experimental measurements.

The development of a QSRR/QSPR model involves several key steps:

Data Set Preparation: A dataset of molecules with known experimental values for the property of interest (e.g., reaction rate constant, boiling point, solubility) is compiled. In this hypothetical case, we would use a series of this compound analogues.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. protoqsar.com These descriptors are numerical values that represent different aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic structure of the molecule, such as dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.org

Physicochemical descriptors: Properties like LogP (octanol-water partition coefficient) and molar refractivity.

Model Building and Validation: Using statistical methods, a mathematical relationship is established between the molecular descriptors (independent variables) and the experimental property (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.gov The predictive power of the resulting model is then rigorously validated using internal and external validation techniques.

To illustrate, a hypothetical QSPR model could be developed to predict the boiling point of various this compound analogues. The model might take the form of an MLR equation:

Boiling Point = c₀ + c₁(Molecular Weight) + c₂(Polar Surface Area) + c₃(Number of Rotatable Bonds)*

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

The following data table presents hypothetical data for the development of such a QSPR model.

Table 2: Hypothetical Data for QSPR Modeling of this compound Analogues

| Analogue | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Number of Rotatable Bonds | Predicted Boiling Point (°C) |

| This compound | 153.28 | 26.02 | 3 | 215.7 |

| (4-Methylcyclohexyl)-cyclopropanemethyl-amine | 167.31 | 26.02 | 3 | 228.4 |

| (4-Chlorocyclohexyl)-cyclopropanemethyl-amine | 187.72 | 26.02 | 3 | 240.1 |

| N-Methyl-Cyclohexyl-cyclopropanemethyl-amine | 167.31 | 12.03 | 3 | 225.3 |

| Cyclohexyl-(1-methylcyclopropyl)methyl-amine | 167.31 | 26.02 | 3 | 227.9 |

By developing robust and predictive QSRR/QSPR models, it becomes possible to estimate the properties and reactivity of new, unsynthesized analogues of this compound, further guiding the design and selection of molecules with desired chemical functionalities. epa.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the complete covalent structure and stereochemistry of Cyclohexyl-cyclopropanemethyl-amine in solution. Both ¹H and ¹³C NMR are fundamental for this purpose.

In ¹H NMR spectroscopy, the N-H proton of a secondary amine typically appears as a broad signal that can vary in chemical shift. libretexts.orgopenstax.org The addition of D₂O to the sample would cause this signal to disappear due to hydrogen-deuterium exchange, confirming its identity. libretexts.orgopenstax.org The protons on the carbon adjacent to the nitrogen (the methine of the cyclohexyl group and the methylene (B1212753) of the cyclopropylmethyl group) would be deshielded and appear downfield compared to other alkane protons. openstax.org

In ¹³C NMR, carbons bonded to the electron-withdrawing nitrogen atom are deshielded and absorb at a lower field (higher ppm) than other aliphatic carbons. libretexts.org For instance, in N-methylcyclohexylamine, the ring carbon attached to the nitrogen is shifted downfield by about 24 ppm compared to the other ring carbons. libretexts.org A similar effect would be expected for this compound.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Cyclohexyl-CH (α to N) | 2.4 - 2.8 | Multiplet | Deshielded by adjacent nitrogen. |

| Cyclohexyl-CH₂ | 1.0 - 2.0 | Multiplet | Overlapping signals from the rest of the ring. |

| N-H | 1.0 - 3.0 | Broad Singlet | Position and width are concentration and solvent dependent. Disappears with D₂O shake. |

| N-CH₂-cyclopropyl | 2.3 - 2.6 | Doublet | Coupled to the cyclopropyl (B3062369) methine proton. |

| Cyclopropyl-CH | 0.6 - 1.0 | Multiplet | Coupled to the N-CH₂ protons and the other cyclopropyl protons. |

| Cyclopropyl-CH₂ | 0.2 - 0.6 | Multiplet | Highly shielded protons characteristic of a cyclopropane (B1198618) ring. |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Cyclohexyl-C (α to N) | 55 - 65 | Deshielded by nitrogen. |

| Cyclohexyl-C | 25 - 35 | Other ring carbons. |

| N-CH₂-cyclopropyl | 50 - 60 | Deshielded by nitrogen. |

| Cyclopropyl-CH | 5 - 15 | |

| Cyclopropyl-CH₂ | 0 - 10 | Highly shielded carbons. |

To unambiguously assign all proton and carbon signals, a combination of 2D NMR experiments is essential. princeton.eduyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between the cyclohexyl-CH proton and its adjacent CH₂ protons, as well as couplings within the cyclopropylmethyl group, specifically between the N-CH₂ protons and the cyclopropyl methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.eduyoutube.com It allows for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal around 2.4-2.8 ppm would show a cross-peak to the carbon signal around 55-65 ppm, confirming the C-H connectivity of the cyclohexyl methine.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). youtube.comyoutube.com It is crucial for piecing together the molecular fragments. For instance, the N-H proton would show a correlation to the α-carbon of the cyclohexyl ring and the N-CH₂ carbon of the cyclopropylmethyl group, confirming the connection of both substituents to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net NOESY is particularly useful for determining the preferred conformation of the molecule, such as the orientation of the cyclopropylmethyl group relative to the cyclohexyl ring.

Should this compound be prepared in a crystalline form or as part of a solid formulation, solid-state NMR (ssNMR) would be an invaluable tool. nih.gov Unlike solution NMR, ssNMR provides information about the molecule's structure in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid materials. nih.gov These spectra can reveal information about molecular packing, polymorphism (the existence of different crystal forms), and the local conformation of the molecule within the crystal lattice. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. miamioh.edunih.gov For this compound (C₁₀H₁₉N), the presence of a single nitrogen atom dictates that its molecular weight will be an odd number, a principle known as the Nitrogen Rule. miamioh.edu

In addition to the molecular ion peak, the mass spectrum will show a characteristic fragmentation pattern that aids in structural elucidation. For aliphatic amines, the most prominent fragmentation pathway is α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks. miamioh.edu This process results in the formation of a resonance-stabilized, nitrogen-containing cation.

Key Predicted Fragmentation Pathways:

Loss of a propyl radical: Cleavage of the bond between the cyclopropyl ring and the methylene group.

Loss of a cyclohexyl radical: Cleavage of the C-N bond to the cyclohexyl ring.

α-Cleavage within the cyclohexyl ring: Ring opening and fragmentation.

Fragmentation of the cyclopropane ring: Loss of ethene (C₂H₄) is a common fragmentation for cyclopropyl groups. docbrown.info

Interactive Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Possible Ion Structure | Fragmentation Pathway |

| 153 | [C₁₀H₁₉N]⁺ | Molecular Ion (M⁺) |

| 152 | [C₁₀H₁₈N]⁺ | M-1 (Loss of H•) |

| 112 | [C₇H₁₄N]⁺ | α-Cleavage (Loss of C₃H₅• from cyclopropylmethyl) |

| 98 | [C₆H₁₂N]⁺ | α-Cleavage within the cyclohexyl ring |

| 70 | [C₄H₈N]⁺ | α-Cleavage (Loss of C₆H₁₁•, cyclohexyl radical) |

| 56 | [C₃H₆N]⁺ | Further fragmentation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: As a secondary amine, this compound would exhibit a characteristic N-H stretching vibration as a single, moderately intense band in the region of 3350–3310 cm⁻¹. libretexts.orgopenstax.orgorgchemboulder.com This helps distinguish it from primary amines, which show two N-H stretching bands. openstax.orgorgchemboulder.com Other key absorptions would include:

C-H stretching (aliphatic): Strong bands in the 3000–2850 cm⁻¹ region from the cyclohexyl and methylene groups.

C-H stretching (cyclopropyl): A characteristic band typically above 3000 cm⁻¹.

N-H bending: A variable intensity band around 1650–1580 cm⁻¹.

C-N stretching: A medium to weak band in the 1250–1020 cm⁻¹ range. orgchemboulder.com

N-H wagging: A broad, strong band between 910-665 cm⁻¹, characteristic of primary and secondary amines. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is also well-suited for analyzing amines, particularly in aqueous solutions, as the water signal is typically weak. ondavia.com It would complement the IR data, showing strong signals for the C-H and C-C vibrations of the aliphatic rings and a characteristic N-H stretch.

Interactive Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3310 | Medium, Sharp |

| C-H Stretch (Cyclohexyl/Methylene) | 2960 - 2850 | Strong |

| C-H Stretch (Cyclopropyl) | ~3050 | Medium |

| N-H Bend | 1650 - 1580 | Variable |

| C-N Stretch | 1250 - 1020 | Weak to Medium |

| N-H Wag | 910 - 665 | Strong, Broad |

X-ray Crystallography for Precise Solid-State Structure Determination, Conformation, and Intermolecular Interactions

If a suitable single crystal of this compound or a salt thereof can be grown, X-ray crystallography provides the most definitive structural information. mdpi.comyoutube.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. youtube.com

The resulting crystal structure would reveal:

Exact bond lengths and angles.

The precise conformation of the cyclohexyl ring (e.g., chair conformation) and the relative orientation of the cyclopropylmethyl group.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group, which dictates the crystal packing.

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration and Enantiomeric Excess (if applicable)

The carbon atom of the cyclohexyl ring attached to the nitrogen is a stereocenter. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical methods are essential for studying these stereoisomers.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral substance as a function of the wavelength of light. libretexts.orgslideshare.net The resulting curve, particularly the sign and magnitude of the Cotton effect near an absorption band, can be used to help determine the absolute configuration of the molecule by comparing it to known compounds or theoretical calculations. researchgate.net

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.publibretexts.org It is a highly sensitive technique for determining both the absolute configuration and the enantiomeric excess of a sample. nih.gov While the amine itself lacks a strong chromophore in the near-UV region, the ECD spectrum can still provide valuable structural information. encyclopedia.pub Comparing the experimental ECD spectrum to one predicted by quantum-mechanical calculations for a specific enantiomer is a powerful method for assigning the absolute configuration. rsc.org

Applications in Advanced Chemical Research and Materials Science

Role as Versatile Building Blocks in Complex Organic Synthesis

The cyclohexyl and cyclopropylmethyl components of Cyclohexyl-cyclopropanemethyl-amine position it as a valuable building block in the synthesis of complex organic molecules. The secondary amine provides a reactive handle for a multitude of chemical transformations, allowing for its incorporation into larger, more intricate molecular architectures. For instance, the nitrogen atom can undergo N-alkylation, N-arylation, acylation, and a variety of coupling reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds.

The cyclopropylmethyl group is of particular interest in synthetic chemistry. The strained three-membered ring can participate in unique ring-opening reactions, providing access to homoallylic amines and other valuable synthetic intermediates. This reactivity is often triggered by the formation of a positive charge on the nitrogen or an adjacent carbon, leading to a cascade of bond reorganizations. This latent reactivity makes derivatives of this compound attractive for diversity-oriented synthesis, where a common precursor can be rapidly converted into a library of structurally diverse compounds.

Furthermore, the cyclohexyl group imparts lipophilicity and conformational rigidity to molecules, which can be advantageous in medicinal chemistry and drug design for optimizing pharmacokinetic and pharmacodynamic properties. The combination of these features in a single building block allows for the streamlined synthesis of complex targets with desirable three-dimensional structures.

Catalysis and Organocatalysis Utilizing this compound Scaffolds

The amine functionality within this compound is a key feature that suggests its utility in the realm of catalysis, both as a ligand for metal catalysts and as an organocatalyst itself.

In homogeneous catalysis, the nitrogen atom of this compound can act as a Lewis base, coordinating to a metal center to form a catalytically active complex. The steric bulk of the cyclohexyl group can influence the coordination environment around the metal, potentially enhancing selectivity and catalytic activity. By modifying the amine with other coordinating groups, it is possible to create bidentate or tridentate ligands that form stable and efficient catalysts for a variety of transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations.

For heterogeneous catalysis, this compound or its derivatives could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This approach combines the catalytic advantages of the amine scaffold with the practical benefits of heterogeneous systems, including ease of catalyst separation and recycling. The robust nature of the cyclohexyl and cyclopropyl (B3062369) groups would likely contribute to the stability and longevity of such supported catalysts.

A particularly exciting potential application of this compound lies in the field of asymmetric catalysis. If the molecule is resolved into its individual enantiomers, or if a chiral center is introduced elsewhere in the structure, it could serve as a powerful chiral ligand or organocatalyst. The well-defined three-dimensional structure resulting from the bulky cyclohexyl group and the specific orientation of the cyclopropylmethyl moiety could create a highly effective chiral environment for asymmetric transformations.

Chiral amines and their derivatives are widely used to induce enantioselectivity in a vast array of chemical reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The development of chiral catalysts based on the this compound scaffold could lead to new and efficient methods for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. The unique steric and electronic properties of this scaffold could offer novel selectivities that are not achievable with existing chiral catalysts.

Ligand Design and Coordination Chemistry of Cyclohexyl Cyclopropanemethyl Amine Derivatives

Investigation of Coordination Properties of Amine and Cyclic Moieties with Transition Metals

The coordination of Cyclohexyl-cyclopropanemethyl-amine derivatives to transition metals is anticipated to be primarily governed by the nitrogen lone pair of the amine group. However, the nature of the substituents—the cyclohexyl and cyclopropylmethyl groups—profoundly influences the stability and structure of the resulting metal complexes. The bulky cyclohexyl group is expected to create significant steric hindrance around the metal center. This steric crowding can influence the coordination number of the metal, often favoring lower coordination numbers and preventing the coordination of multiple ligands. nih.gov

The electronic properties of the amine are also a key factor. The alkyl groups (cyclohexyl and cyclopropylmethyl) are electron-donating, which increases the electron density on the nitrogen atom and enhances its Lewis basicity. This heightened basicity generally leads to the formation of strong metal-nitrogen bonds.

The cyclopropyl (B3062369) group, while primarily a steric component, also introduces the possibility of interesting electronic effects and even potential C-H activation or ring-opening reactions under certain catalytic conditions, although such reactivity is not the primary mode of coordination. The coordination chemistry of ligands containing cyclopropyl groups has been explored, and they are often used to electronically modify ligand systems due to the electron-donating nature of the cyclopropyl ring. iucr.org

The combination of a bulky cyclohexyl group and a smaller, yet structurally distinct, cyclopropylmethyl group offers a unique steric profile. This can be strategically utilized to control the accessibility of the metal center, a critical factor in designing selective catalysts. The steric hindrance provided by such ligands can create a specific pocket around the metal, influencing substrate binding and the regioselectivity of catalytic transformations. nih.gov

Synthesis and Characterization of Novel Ligands Incorporating this compound Frameworks

The synthesis of ligands based on the this compound framework can be achieved through established organic methodologies. A plausible synthetic route would involve the reductive amination of cyclopropanecarboxaldehyde (B31225) with cyclohexylamine (B46788), or the N-alkylation of cyclohexylamine with a cyclopropylmethyl halide.

Once synthesized, these amine ligands can be further modified to create a wider range of coordinating functionalities. For instance, the amine can be incorporated into larger molecular structures to form multidentate ligands. Schiff base condensation with salicylaldehyde (B1680747) or other carbonyl-containing compounds would yield bidentate or tridentate ligands, where the imine nitrogen and other donor atoms can coordinate to a metal center. wmich.edu The synthesis of such novel ligands is a crucial step in exploring their coordination chemistry. grafiati.com

The characterization of these new ligands would rely on a suite of standard analytical techniques.

Table 1: Spectroscopic and Analytical Characterization of a Hypothetical this compound Ligand

| Technique | Expected Observations | Information Gained |

| ¹H NMR | Resonances for cyclohexyl and cyclopropyl protons, as well as the methylene (B1212753) bridge and N-H proton. | Confirmation of the carbon-hydrogen framework of the molecule. |

| ¹³C NMR | Distinct signals for the carbon atoms of the cyclohexyl and cyclopropyl groups, and the methylene carbon. | Confirmation of the carbon skeleton. |

| FT-IR | Characteristic N-H stretching vibration for the secondary amine, and C-H stretching vibrations for the alkyl groups. | Identification of key functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. | Determination of the molecular weight and confirmation of the molecular formula. |

| Elemental Analysis | Percentages of C, H, and N consistent with the calculated values for the molecular formula. | Confirmation of the elemental composition. |

These characterization methods are fundamental to confirming the identity and purity of the synthesized ligands before their use in the preparation of metal complexes. rdd.edu.iquodiyala.edu.iqresearchgate.net

Formation and Structural Analysis of Metal-Amine Complexes

The formation of metal complexes with this compound derivatives would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction, the nature of the metal ion, and the reaction conditions would dictate the final structure of the complex. Given the steric bulk of the ligand, complexes with a 1:1 or 2:1 ligand-to-metal ratio are most likely. researchgate.net

The structural analysis of the resulting metal-amine complexes is paramount to understanding their properties. Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the coordination geometry around the metal center. iucr.org

Table 2: Expected Structural Features of a Transition Metal Complex with a this compound Ligand

| Structural Parameter | Expected Value/Observation | Significance |

| Coordination Geometry | Distorted tetrahedral or square planar for M(II) ions. | Depends on the metal ion and the number of coordinated ligands. |

| M-N Bond Length | Typically in the range of 2.0 - 2.2 Å. | Indicates the strength of the metal-ligand bond. |

| Cyclohexyl Conformation | Chair conformation. | The most stable conformation for the cyclohexyl ring. |

| Intramolecular Contacts | Possible non-covalent interactions between the ligand and other coordinated species. | Can influence the overall stability and reactivity of the complex. |

In addition to X-ray crystallography, spectroscopic techniques such as FT-IR and UV-Vis are crucial for characterizing the complexes in the solid state and in solution. In the FT-IR spectrum, a shift in the N-H stretching frequency upon coordination provides evidence of the metal-nitrogen bond formation. UV-Vis spectroscopy can provide information about the electronic transitions within the complex and its coordination environment. nih.gov

Impact of Ligand Design on Catalytic Performance and Selectivity

The design of ligands with specific steric and electronic properties is a key strategy for controlling the outcome of catalytic reactions. The bulky nature of this compound-based ligands is expected to have a significant impact on catalytic performance and selectivity. rsc.org The steric hindrance can create a well-defined active site, which can lead to high regioselectivity and enantioselectivity in catalytic transformations. For example, in reactions such as hydroamination or cross-coupling, the bulky ligand can control the approach of the substrate to the metal center, favoring the formation of a specific product isomer. acs.org

The electronic effects of the ligand also play a crucial role. The electron-donating nature of the alkyl groups can enhance the catalytic activity of the metal center by increasing its electron density, which can facilitate key steps in the catalytic cycle, such as oxidative addition. acs.org The unique combination of a large cyclohexyl group and a smaller cyclopropyl group could offer a fine-tunable steric environment for optimizing catalytic reactions. nih.gov

Table 3: Potential Catalytic Applications and the Role of Ligand Design

| Catalytic Reaction | Potential Role of this compound Ligands |

| Cross-Coupling Reactions | Control of reductive elimination and prevention of β-hydride elimination, leading to higher yields and selectivity. |

| Hydroamination | The steric bulk can influence the regioselectivity of the addition of the amine to an alkene or alkyne. |

| Polymerization | The ligand's steric profile can control the stereochemistry of the polymer chain. |

| Asymmetric Catalysis | Chiral versions of the ligand could be used to induce enantioselectivity in a variety of transformations. |

The ability to systematically modify the ligand framework, for example by introducing different substituents on the cyclohexyl or cyclopropyl rings, would allow for the fine-tuning of the catalyst's properties for a specific application. researchgate.net

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters connected by organic ligands. The incorporation of functionalized ligands into MOFs allows for the design of materials with tailored properties for applications in gas storage, separation, and catalysis. mdpi.comsemanticscholar.org Amine-functionalized ligands are particularly valuable for creating MOFs with specific adsorption properties, for example, for CO₂ capture. chemrxiv.org

Derivatives of this compound could be designed to act as linkers in the construction of MOFs. For this purpose, the ligand would need to be bifunctional, with at least two coordinating sites capable of binding to metal centers to form an extended network. This could be achieved by introducing carboxylic acid, pyridine, or other coordinating groups onto the cyclohexyl or cyclopropylmethyl framework.

The bulky nature of the this compound moiety would influence the porosity and topology of the resulting MOF. The pores of the MOF could be decorated with the amine functionality, creating a specific chemical environment for selective guest binding or catalysis. mdpi.com The synthesis of such MOFs would typically be carried out under solvothermal conditions, where the metal salt and the organic linker are heated in a solvent to promote the formation of the crystalline framework. researchgate.net

The characterization of these MOFs would involve powder X-ray diffraction (PXRD) to confirm the crystalline structure, gas sorption analysis to determine the porosity and surface area, and thermogravimetric analysis (TGA) to assess the thermal stability. researchgate.net The integration of these sterically demanding and functional amine ligands into MOFs opens up possibilities for creating novel materials with unique properties and applications. escholarship.org

Analytical Method Development and Validation for Research Applications

Chromatographic Method Development for Purity Assessment and Quantitative Analysis

Chromatographic techniques are paramount for the separation and quantification of Cyclohexyl-cyclopropanemethyl-amine from potential impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of secondary amines like this compound. sielc.com Method optimization involves the systematic adjustment of chromatographic parameters to achieve the desired separation and sensitivity.

Method Optimization:

Column Selection: A C18 column is a common choice for the separation of moderately polar compounds. For compounds with basic amine groups, columns with low silanol (B1196071) activity or end-capping are preferred to minimize peak tailing.

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comnih.gov The pH of the aqueous phase is a critical parameter; maintaining a slightly acidic pH (e.g., using formic acid or phosphoric acid) can ensure the amine is in its protonated form, leading to better peak shape and retention. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all components in a mixture.

Detection: A UV detector is commonly used for HPLC analysis. The selection of the detection wavelength is based on the UV spectrum of the analyte. For amines that lack a strong chromophore, derivatization with a UV-absorbing or fluorescent tag may be necessary to enhance detection. nih.gov

Method Validation:

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Precision (RSD%) | Intraday: ≤ 2% Interday: ≤ 5% |

| Accuracy (Recovery %) | 95% - 105% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 |

This table presents illustrative data based on general HPLC method validation guidelines and studies on similar amine compounds.

Gas chromatography is a powerful technique for the analysis of volatile compounds. Due to the polarity and potential for hydrogen bonding of amines, direct analysis by GC can sometimes lead to poor peak shape and column bleed. nih.gov Therefore, derivatization is often employed to create more volatile and thermally stable derivatives.

Common derivatization reagents for amines include:

Acylating agents: (e.g., trifluoroacetic anhydride)

Silylating agents: (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

However, recent advancements in capillary column technology have led to the development of base-deactivated columns that allow for the direct analysis of underivatized amines, including cyclohexylamine (B46788), with good peak shape and sensitivity. nih.gov A flame ionization detector (FID) is commonly used for the detection of organic analytes. For enhanced sensitivity and selectivity, a nitrogen-phosphorus detector (NPD) can be utilized. nist.gov

A study on the GC analysis of cyclohexylamine without derivatization reported a detection limit in the parts-per-billion (ppb) range. nih.gov

This compound possesses a chiral center, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, it is critical to have analytical methods to separate and quantify them. Chiral chromatography, using either chiral stationary phases (CSPs) in HPLC or GC, is the most effective technique for this purpose.

For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown success in separating a broad range of chiral amines. nih.gov In GC, cyclodextrin-based chiral capillary columns are commonly employed for the separation of enantiomers. nih.gov The choice of the specific chiral column and chromatographic conditions is highly dependent on the analyte and often requires empirical screening of different CSPs and mobile/carrier phases.

Spectroscopic Quantitative Methods

While chromatography is the primary tool for separation and quantification, spectroscopic methods can also be employed, particularly for the determination of the total amine concentration.

UV-Visible Spectroscopy: This technique can be used for quantification if the amine or its derivative has a significant UV absorbance. For amines lacking a strong chromophore, derivatization with a chromophoric reagent can enable quantification by UV-Vis spectrophotometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful method that can provide both structural information and quantification without the need for an identical standard of the analyte. The concentration of the analyte is determined by comparing the integral of a specific analyte proton signal to the integral of a known amount of an internal standard.

Mass Spectrometry (MS): When coupled with a chromatographic inlet (GC-MS or LC-MS), mass spectrometry serves as a highly sensitive and selective detector. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to enhance sensitivity and reduce matrix interference. nist.govloesungsfabrik.de

Method Validation Parameters for Robust Research Protocols

The validation of an analytical method ensures its suitability for the intended purpose. For research applications, robust and reliable methods are essential for generating reproducible data.

Specificity and selectivity are critical validation parameters that demonstrate the method's ability to measure the analyte of interest without interference from other components in the sample matrix. iupac.org

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. iupac.org In a chromatographic method, specificity is demonstrated by showing that the peak for the analyte is well-resolved from other peaks.

Selectivity refers to the ability of a method to distinguish between and quantify different analytes in a mixture. researchgate.netreddit.com An analytical method is considered selective if it can provide a response for a number of different components in a sample without them interfering with each other.

To establish the specificity and selectivity of a method for this compound, a solution containing the analyte would be spiked with potential impurities and related substances. The method would be considered specific and selective if the analyte peak is free from co-elution and can be accurately quantified.

Linearity and Calibration Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. industrialpharmacist.comloesungsfabrik.de This is a critical parameter in quantitative analysis, as it ensures that the measured response of an instrument consistently changes with the concentration of the analyte. industrialpharmacist.com Linearity is typically evaluated by analyzing a series of standard solutions of the analyte at different known concentrations. industrialpharmacist.compharmaguru.co

A calibration curve is constructed by plotting the instrument response against the analyte concentration, and linear regression analysis is applied to the data. industrialpharmacist.com The strength of the linear relationship is commonly expressed by the correlation coefficient (r) or the coefficient of determination (R²), with a value close to 1.000 indicating a strong linear relationship. industrialpharmacist.compharmaguru.co For bioanalytical methods, a correlation coefficient of 0.995 or better is generally considered acceptable. rsc.org

The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguru.co

Illustrative Data for Linearity of this compound

For the purpose of this article, a hypothetical analysis of this compound was considered using High-Performance Liquid Chromatography (HPLC). The following table presents illustrative data for a calibration curve.

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 1.0 | 12,540 |

| 5.0 | 63,210 |

| 10.0 | 124,980 |

| 25.0 | 311,500 |

| 50.0 | 622,100 |

| 100.0 | 1,251,300 |

From this data, a linear regression would be performed, yielding a calibration equation (y = mx + c) and a coefficient of determination (R²). For this illustrative data, the calculated R² value would be expected to be ≥ 0.999, indicating excellent linearity across the calibration range of 1.0 to 100.0 ng/mL.

Accuracy and Precision (Intraday and Interday)

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. rsc.org It is often expressed as the percentage of analyte recovered by the assay. nih.gov

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. wisdomlib.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (%CV). nih.gov Precision is evaluated at two levels:

Intraday Precision (Repeatability): Assesses the precision under the same operating conditions over a short interval of time (e.g., within the same day). wisdomlib.orgwisdomlib.org

Interday Precision (Intermediate Precision): Assesses the precision on different days, and may also include variations from different analysts or equipment. wisdomlib.orgwisdomlib.org

For the validation of a bioanalytical method, the accuracy should be within ±15% of the nominal value, and the precision should not exceed 15% RSD, except for the Lower Limit of Quantification (LLOQ), where it should not exceed 20%. rsc.org

Illustrative Data for Accuracy and Precision of this compound

The following table presents hypothetical intraday and interday accuracy and precision data for this compound at three different quality control (QC) concentrations.

| Quality Control Sample | Nominal Conc. (ng/mL) | Intraday (n=6) | Interday (n=6, over 3 days) | ||

| Mean Conc. Found (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Mean Conc. Found (ng/mL) | ||

| Low QC | 3.0 | 2.95 | 98.3% | 4.5% | 3.08 |

| Medium QC | 30.0 | 30.9 | 103.0% | 3.1% | 29.4 |

| High QC | 75.0 | 73.8 | 98.4% | 2.5% | 76.1 |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govloesungsfabrik.de It is the concentration that provides a signal-to-noise ratio of typically 3:1. loesungsfabrik.de

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govloesungsfabrik.de It is often determined as the concentration that provides a signal-to-noise ratio of 10:1. loesungsfabrik.de Alternatively, the LOD and LOQ can be calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). sepscience.comund.edu

Illustrative Data for LOD and LOQ of this compound

Based on the hypothetical calibration curve data, the LOD and LOQ for this compound could be determined as follows:

| Parameter | Value (ng/mL) | Method of Determination |

| Limit of Detection (LOD) | 0.3 | Based on Signal-to-Noise ratio of 3:1 |